molecular formula C11H11FN2 B13423219 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole

9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B13423219
M. Wt: 190.22 g/mol
InChI Key: HOUMNZKXVJXHAL-UHFFFAOYSA-N
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Description

9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by the presence of a fluorine atom at the 9th position and a fused pyrazino[1,2-a]indole ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate then undergoes intramolecular cyclization facilitated by a base such as sodium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) to yield the desired pyrazinoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor of certain enzymes. This interaction can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyrazino[1,2-a]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    9-Chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Contains a chlorine atom instead of fluorine, which affects its reactivity and potency.

    1,2,3,4-Tetrahydroquinolino[1,2-a]indole: Similar ring structure but with different substituents, leading to varied applications.

Uniqueness

The presence of the fluorine atom at the 9th position in 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

9-fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole

InChI

InChI=1S/C11H11FN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2

InChI Key

HOUMNZKXVJXHAL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2C=CC=C3F)CN1

Origin of Product

United States

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